4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride
Description
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride is a synthetic compound featuring a fused imidazothiazole core linked to a catechol (benzene-1,2-diol) moiety. The imidazo[2,1-b]thiazole scaffold is notable for its bioactivity in medicinal chemistry, particularly in targeting kinase pathways and cancer cell lines . This compound’s structural hybridity makes it a candidate for exploring selective cytotoxicity and kinase inhibition.
Properties
CAS No. |
36104-20-8 |
|---|---|
Molecular Formula |
C11H11ClN2O2S |
Molecular Weight |
270.74 g/mol |
IUPAC Name |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H10N2O2S.ClH/c14-9-2-1-7(5-10(9)15)8-6-16-11-12-3-4-13(8)11;/h1-2,5-6,14-15H,3-4H2;1H |
InChI Key |
QSEVEFXEKUNJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC(=C(C=C3)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Imidazolidine-2-thione with Phenacyl Bromides
This method, reported in Zhylko et al. (2025) , employs a cyclocondensation reaction between imidazolidine-2-thione and phenacyl bromides under mild conditions.
Reaction Scheme:
Imidazolidine-2-thione + Phenacyl bromide → 5,6-Dihydroimidazo[2,1-b]thiazole + HBr
Key Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol or DMF |
| Temperature | 60–80°C |
| Catalyst | None or base (e.g., DBU) |
| Reaction Time | 2–12 hours |
Yields:
Solid-Phase Synthesis with Microwave Assistance
A high-throughput method described in Li et al. (2016) uses solid-phase synthesis followed by microwave irradiation.
Steps:
-
Resin-Bound Diamine Formation: Boc-protected amino acid coupled to MBHA resin, reduced to diamine.
-
Imidazolidine-2-thione Formation: Reacted with 1,1’-thiocarbonyldiimidazole.
-
Cyclization with α-Bromoketone: Microwave irradiation (85°C, 10 min) yields the core.
Advantages:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (3:1) |
| Temperature | 100°C |
Alternative Routes: Oxidative Cyclization
FeCl₃/ZnCl₂-catalyzed oxidative cyclization of 2-aminobenzothiazole with ketones provides an alternative pathway.
Reagents:
| Component | Role |
|---|---|
| FeCl₃ | Oxidizing agent |
| ZnCl₂ | Lewis acid |
| Ketone | Substituent source |
Yields: ~45–68% for substituted derivatives.
Salt Formation (Hydrochloride)
The free base is converted to the hydrochloride salt via treatment with HCl in ethanol or THF.
Procedure:
-
Dissolve Free Base: In anhydrous ethanol.
-
Add HCl Gas: Bubbling HCl gas until precipitation.
-
Filter: Collect crystalline solid.
Data Tables
Table 1: Summary of Synthetic Methods for the Core
Chemical Reactions Analysis
Hantzsch Heterocyclization
Another approach utilizes the Hantzsch reaction, a classical method for thiazole synthesis:
-
Thiosemicarbazone formation : Reaction of thiosemicarbazones with ethyl arylhydrazonobromoacetates in ethanol.
-
Cyclization : Sodium acetate facilitates cyclization to form thiazole derivatives.
-
Functionalization : Further reactions (e.g., coupling with diazonium salts) introduce substituents like catechol groups .
This method is versatile for generating diverse thiazole derivatives but requires optimization for specific structural targets.
Solid-Phase/Microwave Pathway
The synthesis involves:
-
Reductive amination : BH₃·THF converts resin-bound amino acids to diamines.
-
Thiocarbonyl coupling : Thiosemicarbazones react with intermediates to form thiones.
-
Microwave-assisted cyclization : α-Bromoketones react with thiones, leading to ring closure via nucleophilic attack and elimination .
Hantzsch Reaction Mechanism
The Hantzsch reaction proceeds through:
-
Condensation : Thiosemicarbazones react with α-bromoketones to form hydrazones.
-
Cyclization : Intramolecular thiol elimination forms the thiazole ring.
-
Aromatization : Dehydration stabilizes the aromatic system .
Comparative Analysis of Structural Variants
The compound’s structural features influence synthesis and biological activity. Below is a comparison of related derivatives:
Critical Observations
-
Synthetic efficiency : Microwave-assisted methods (e.g., in ) offer rapid synthesis with high purity.
-
Structural modulation : Substituents (e.g., pyridyl, bromine) significantly impact biological activity .
-
Hydrochloride salt : Enhances solubility for biochemical studies.
This compound exemplifies the interplay between synthesis strategies and functional properties in medicinal chemistry.
Scientific Research Applications
Antitumor Properties
Research indicates that 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride exhibits antitumor properties. It is believed to inhibit specific signaling pathways involved in cancer progression. For instance, studies have shown that the compound can act as an S100 protein inhibitor , which plays a role in various pathological conditions including cancer and inflammation .
In Vitro Studies
A notable study investigated the cytotoxic effects of various thiazole derivatives, including this compound on different human cancer cell lines such as HepG-2 (liver carcinoma) and MCF-7 (breast adenocarcinoma). The compound demonstrated significant cytotoxicity against these cell lines compared to control groups, indicating its potential as a chemotherapeutic agent .
Interaction with DNA
Further research has explored the interaction of this compound with calf-thymus DNA (CT-DNA). Using UV-Vis absorption measurements and molecular docking studies, researchers confirmed that the compound has a strong binding affinity for DNA. This interaction is critical as it may contribute to the compound's anticancer activity by disrupting DNA replication in cancer cells .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key features:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Methyl-1H-imidazo[2,1-b]thiazole | Methyl substitution on imidazole | Antimicrobial | Less potent than target compound |
| 4-(5-Methylimidazo[2,1-b]thiazol-3-yl)phenol | Phenolic structure | Antioxidant | Lacks dual hydroxyl groups |
| 4-(5-Nitroimidazo[2,1-b]thiazol-3-yl)benzene | Nitro group substitution | Antitumor | More potent but less soluble |
| 4-(5-Aminoimidazo[2,1-b]thiazol-3-yl)phenol | Amino substitution on imidazole | Cytotoxic | Increased reactivity due to amino group |
This comparative analysis illustrates variations in biological activity and chemical reactivity that can influence their potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways . For instance, its anticancer activity is believed to be due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells . The compound’s anti-inflammatory and antimicrobial activities are likely related to its ability to inhibit specific enzymes and disrupt microbial cell membranes .
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs. Phenyl : The 4-chlorophenyl substituent in 5l enhances cytotoxicity (IC50 = 1.4 μM against MDA-MB-231) compared to phenyl-substituted analogs like 5a (IC50 = 22.6 μM for HepG2). Chlorine’s electron-withdrawing effect likely improves target binding .
- Piperazine Linkers : 5l’s 4-methoxybenzyl-piperazine group increases VEGFR2 inhibition (5.72%) over morpholine-linked 5a (3.76%), suggesting improved kinase affinity .
Catechol-Containing Analogues
The benzene-1,2-diol (catechol) moiety is shared with pharmacologically active compounds:
Key Observations :
- Bioactivity Divergence: Unlike dopamine, the target compound’s imidazothiazole replaces the aminoethyl side chain, likely redirecting activity from neurotransmission to kinase or cancer cell targeting .
- Stability : Catechol derivatives are prone to oxidation, but the imidazothiazole’s fused ring may stabilize the core, as seen in related heterocycles .
Heterocyclic Fused-Ring Systems
Compounds with fused imidazo rings but divergent cores:
| Compound (2d) | Structure | Bioactivity | Reference |
|---|---|---|---|
| Tetrahydroimidazo[1,2-a]pyridine | Nitrophenyl, cyano, ester groups | Not reported (synthetic focus) |
Key Observations :
- Scaffold Flexibility : The target compound’s dihydroimidazothiazole vs. 2d’s tetrahydroimidazopyridine highlights the role of ring saturation and substituents in tuning physicochemical properties (e.g., 2d’s nitro group reduces solubility vs. the target’s diol) .
Physicochemical and Pharmacological Profiles
- Molecular Weight : The target compound’s exact mass is unlisted, but analogs like 5l (C30H29ClN6O2S, MW = 573.18 g/mol) suggest a range of 400–600 g/mol .
- Solubility : The hydrochloride salt improves aqueous solubility, critical for bioavailability, as seen in dopamine HCl .
- Selectivity : The target compound’s structural hybridity may reduce off-target effects compared to simpler catecholamines, akin to 5l’s selectivity for MDA-MB-231 over HepG2 .
Biological Activity
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including antitumor properties and interactions with specific proteins, particularly the S100 protein family.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Benzene ring : Substituted with hydroxyl groups at the 1 and 2 positions.
- Dihydroimidazo[2,1-b]thiazole moiety : Contributing to its biological activity.
- Hydrochloride salt form : Enhancing solubility in biological systems.
The molecular formula is with a molecular weight of approximately 270.74 g/mol .
Antitumor Properties
Research indicates that this compound exhibits antitumor activity . It has been shown to inhibit pathways involved in cancer progression, particularly through:
- Inhibition of S100 proteins : These proteins are implicated in various malignancies and inflammatory conditions. The compound's ability to selectively bind to S100 proteins suggests a mechanism for its antitumor effects .
The compound's interaction with S100 proteins has been studied using techniques such as:
- Surface Plasmon Resonance (SPR) : To assess binding affinities.
- Fluorescence Spectroscopy : For kinetic studies of the interactions.
These studies reveal that the compound may disrupt the pathological roles of S100 proteins in cancer and inflammation .
Comparative Biological Activity
To contextualize the biological activity of this compound, it is beneficial to compare it with other similar compounds. Below is a table summarizing selected derivatives and their respective activities:
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- Study on Thiazole Derivatives :
- S100 Protein Interaction Study :
Q & A
Q. What are the common synthetic routes for 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride, and how are intermediates characterized?
- Methodological Answer : A widely used approach involves Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent to construct the imidazo[2,1-b]thiazole core, achieving yields of 90–96% . Alternatively, condensation reactions with substituted benzaldehydes in ethanol under reflux (4–18 hours) can yield intermediates, followed by purification via crystallization (e.g., water-ethanol mixtures) . Characterization typically employs thin-layer chromatography (TLC) for reaction monitoring, melting point determination, and spectroscopic techniques (NMR, IR) to confirm structural integrity .
Q. What pharmacological activities are associated with imidazo[2,1-b]thiazole derivatives?
- Methodological Answer : Imidazo[2,1-b]thiazoles exhibit broad pharmacological profiles, including anticancer (via kinase inhibition), antibacterial (targeting bacterial membrane proteins), and anti-inflammatory (COX-2 suppression) activities . Standardized assays involve in vitro testing against specific cell lines (e.g., MCF-7 for breast cancer) or microbial strains (e.g., S. aureus), with IC50 values and minimum inhibitory concentrations (MICs) as key metrics .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) assess purity (>95% typical for pharmacological studies). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms substituent positions, while mass spectrometry (MS) validates molecular weight. Melting point consistency (e.g., 141–143°C in related derivatives) serves as a preliminary purity indicator .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis yield of this compound?
- Methodological Answer : Design of Experiments (DoE) methods, such as factorial or response surface designs, systematically vary parameters (temperature, catalyst concentration, reaction time) to identify optimal conditions . For example, a central composite design could reduce the number of trials by 30–50% while maximizing yield. Post-analysis via ANOVA determines significant factors (e.g., solvent-free conditions in Friedel-Crafts reactions improve selectivity by 15–20% ).
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time) or structural analogs with subtle modifications (e.g., halogen substitution). To resolve contradictions:
- Standardize assays using validated cell lines (e.g., NCI-60 panel for anticancer screening).
- Conduct structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., diol vs. methoxy substituents in benzene rings ).
- Compare pharmacokinetic parameters (e.g., logP, bioavailability) to assess bioavailability differences .
Q. What computational methods aid in predicting biological interactions or optimizing synthesis pathways?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to targets like EGFR or COX-2, prioritizing derivatives for synthesis . Density functional theory (DFT) calculations optimize reaction pathways (e.g., transition state energy in Friedel-Crafts acylation ). Process simulation software (Aspen Plus) models large-scale synthesis, identifying bottlenecks (e.g., solvent recovery efficiency ).
Q. How can the compound’s stability under varying storage or physiological conditions be evaluated?
- Methodological Answer : Stress testing under accelerated conditions (40°C/75% RH for 6 months) assesses shelf-life, with HPLC tracking degradation products (e.g., hydrolysis of the diol group) . In vitro stability studies in simulated gastric fluid (pH 1.2) and plasma (37°C) quantify half-life. For light sensitivity, UV-Vis spectroscopy monitors photodegradation rates .
Methodological Notes
- Data Validation : Cross-reference melting points and spectroscopic data with literature to confirm reproducibility .
- Contradiction Management : Use meta-analysis tools (e.g., RevMan) to aggregate pharmacological data and identify outliers .
- Ethical Compliance : Adhere to OSHA/NIOSH guidelines for handling hazardous intermediates (e.g., chlorinated solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
